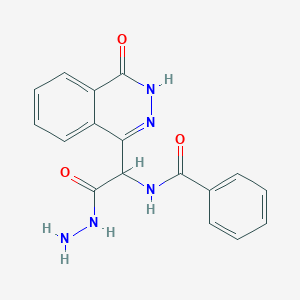

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Description

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a synthetic small molecule featuring a phthalazinone core fused with a benzamido group and an acetohydrazide side chain. The phthalazinone moiety (4-oxo-3,4-dihydrophthalazin-1-yl) is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and protease-activated receptor (PAR) modulation .

Properties

IUPAC Name |

N-[2-hydrazinyl-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c18-20-17(25)14(19-15(23)10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16(24)22-21-13/h1-9,14H,18H2,(H,19,23)(H,20,25)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHVWGUJLDFUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of benzamide with hydrazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pH level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Phthalazinone vs. Benzothiazine/Benzoxazine Derivatives

- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (C10H11N3O2S): Replaces phthalazinone with a benzothiazine ring (sulfur-containing). This modification reduces molecular weight (237.28 vs.

- Benzo-1,4-oxathiin Derivatives : Oxygen/sulfur heteroatoms in the core increase polarity but may reduce metabolic stability due to susceptibility to oxidation .

Table 1: Core Heterocyclic Comparison

Substituent Variations

Hydrazide Side Chains

- Target Compound : Benzamido group at the acetohydrazide position enhances aromatic interactions and may improve blood-brain barrier penetration.

- Fluorinated Derivatives (B2–B5, ): B2 (C19H19FN4O2): Propyl hydrazide with a 2-fluoro-benzyl group. Lower molecular weight (355.16) and increased lipophilicity (logP ~2.1) compared to the target compound.

Table 2: Substituent Impact on Properties

Hydrogen Bonding and Crystal Packing

- Target Compound: The acetohydrazide group forms intermolecular N–H···O and O–H···N bonds, stabilizing crystal lattices. Similar to 2-(3-oxo-benzothiazin-4-yl)acetohydrazide, which exhibits a monoclinic crystal system (space group Cc) with a hydrogen-bonded dimeric motif .

Biological Activity

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

The molecular formula of this compound is CHNO. Its structural features include a hydrazide functional group and a phthalazinone moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds containing the phthalazinone structure exhibit significant anticancer activity. A study demonstrated that derivatives of phthalazinone could inhibit the growth of various cancer cell lines, including breast and cervical cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that the compound inhibits bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response in inflammatory conditions.

Study 1: Anticancer Efficacy

A recent study published in Cancer Letters evaluated the cytotoxic effects of 2-Benzamido derivatives on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those observed for standard chemotherapeutic agents .

| Cell Line | IC (µM) | Standard Drug (Doxorubicin) IC (µM) |

|---|---|---|

| MCF-7 (Breast) | 12 | 15 |

| HeLa (Cervical) | 10 | 13 |

Study 2: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the antimicrobial efficacy was tested against several pathogens. The compound exhibited significant inhibition zones compared to control groups.

| Pathogen | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 18 | 20 |

| S. aureus | 22 | 25 |

Q & A

Q. How can I synthesize 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide with high purity?

Methodological Answer: A standard approach involves coupling reactions under reflux conditions. For example:

- React 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with benzamidoacetohydrazide in a 1:1 molar ratio.

- Use a mixed solvent system (e.g., methanol/chloroform, 1:1) with catalytic acetic acid to promote hydrazide bond formation .

- Purify the crude product via recrystallization in methanol or ethanol to remove unreacted starting materials . Monitor reaction progress by TLC or HPLC, targeting >95% purity.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR (¹H and ¹³C): Confirm the presence of the phthalazinone ring (δ ~8.0–8.5 ppm for aromatic protons) and the hydrazide NH protons (δ ~9.5–10.5 ppm) .

- IR Spectroscopy: Identify key functional groups: N–H stretching (~3200 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and phthalazinone C=O (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- First Aid: In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Storage: Keep in a cool, dry place, away from oxidizing agents.

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Methodological Answer:

- Employ density functional theory (DFT) to model reaction intermediates and transition states, focusing on hydrazide bond formation .

- Use software like Gaussian or ORCA to calculate activation energies and identify solvent effects (e.g., methanol’s polarity stabilizes charged intermediates) .

- Pair computational predictions with experimental validation to refine reaction conditions (e.g., temperature, solvent ratios) .

Q. How do structural modifications impact biological activity?

Methodological Answer:

- Substitution Studies: Replace the benzamido group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess effects on bioactivity .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to evaluate interactions with target proteins (e.g., kinases or oxidoreductases) .

- SAR Analysis: Correlate substituent effects with in vitro assays (e.g., IC₅₀ values for anti-inflammatory or antioxidant activity) .

Q. What crystallographic data are available for this compound’s derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze derivatives like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (monoclinic system, space group Cc, unit cell parameters a = 15.374 Å, b = 7.516 Å, c = 9.626 Å, β = 95.4°) .

- Hydrogen Bonding Networks: Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize the crystal lattice .

- DFT vs. Experimental Comparison: Validate calculated bond lengths/angles against crystallographic data to refine computational models .

Q. How to resolve discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Example: If NMR suggests planar amide conformation but X-ray shows non-planarity:

- Perform variable-temperature NMR to probe dynamic effects (e.g., restricted rotation) .

- Use Hirshfeld surface analysis to quantify intermolecular forces influencing solid-state conformation .

- Statistical Validation: Apply Rietveld refinement for powder XRD data to assess phase purity .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Optimized Stoichiometry: Use a slight excess (1.2 equivalents) of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to drive the reaction forward .

- Chromatographic Separation: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from acylated byproducts .

- Kinetic Control: Lower reaction temperature (e.g., 60°C instead of reflux) to favor hydrazide formation over competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.